molecular formula C12H16O2 B3028354 3-Methyl-3-m-tolylbutanoic acid CAS No. 19355-31-8

3-Methyl-3-m-tolylbutanoic acid

Cat. No.: B3028354
CAS No.: 19355-31-8
M. Wt: 192.25
InChI Key: WXPMUKIBMKPKPW-UHFFFAOYSA-N
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Description

3-Methyl-3-m-tolylbutanoic acid is an organic compound with the molecular formula C11H14O2 It is a carboxylic acid derivative characterized by a methyl group and a tolyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-3-m-tolylbutanoic acid can be synthesized through several methods. One common approach involves the alkylation of toluene with 3-methylbutanoic acid under Friedel-Crafts conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Another method involves the Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) reacts with a suitable ester or acid chloride derivative of 3-methylbutanoic acid. This reaction is typically performed in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

In industrial settings, this compound can be produced via hydroformylation of isobutylene followed by oxidation. The hydroformylation step involves the reaction of isobutylene with synthesis gas (a mixture of hydrogen and carbon monoxide) in the presence of a rhodium or cobalt catalyst to form isovaleraldehyde. The isovaleraldehyde is then oxidized to yield this compound .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-m-tolylbutanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form acid chlorides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Thionyl chloride (SOCl2) is often used to convert carboxylic acids to acid chlorides, which can then undergo further reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Acid chlorides, esters, and amides.

Scientific Research Applications

3-Methyl-3-m-tolylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-3-m-tolylbutanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutanoic acid: A structurally similar compound with a simpler structure lacking the tolyl group.

    3-Methyl-3-phenylbutanoic acid: Similar in structure but with a phenyl group instead of a tolyl group.

    3-Methyl-3-(4-methylphenyl)butanoic acid: Similar but with a different substitution pattern on the aromatic ring.

Uniqueness

3-Methyl-3-m-tolylbutanoic acid is unique due to the presence of both a methyl group and a tolyl group on the butanoic acid backbone. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

3-methyl-3-(3-methylphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-5-4-6-10(7-9)12(2,3)8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPMUKIBMKPKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501288919
Record name β,β,3-Trimethylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19355-31-8
Record name β,β,3-Trimethylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19355-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β,β,3-Trimethylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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